N-(4-Bromophenyl)-4-methylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide involves the reaction between 4-bromobenzenesulfonyl chloride and 4-methylaniline. The sulfonyl chloride group reacts with the amino group of 4-methylaniline, resulting in the formation of the target compound. Detailed synthetic procedures, reaction conditions, and purification methods can be found in the literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonamide functional group (SO2NH2) attached to a 4-bromophenyl ring and a 4-methylbenzene moiety. The compound exhibits planar geometry due to resonance effects within the aromatic rings. The bromine atom provides additional reactivity and influences the compound’s properties .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions. Its reactivity depends on the substituents and functional groups present. For instance, it can undergo hydrolysis to release the sulfonamide group or react with electrophiles to form new derivatives .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Benzonitriles
N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound to N-(4-Bromophenyl)-4-methylbenzenesulfonamide, has been used as an electrophilic cyanation reagent. This process is significant for synthesizing various benzonitriles from (hetero)aryl bromides, including functionalized substrates and heteroaryl bromides. This method demonstrates high efficiency and selectivity, particularly for the synthesis of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Enzyme Inhibition and Molecular Studies
A series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their potential in inhibiting enzymes like acetylcholinesterase (AChE) and α-glucosidase. These compounds exhibited significant inhibitory potential, highlighting their relevance in medical research, particularly for targeting specific enzymes (Riaz, 2020).
Anticholinesterase and Antioxidant Activities
Research involving N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, a structurally similar compound, focused on its transformation and evaluation for inhibitory effects against acetylcholinesterase and butyrylcholinesterase, as well as its antioxidant capabilities. This study adds to the understanding of the compound's potential therapeutic applications (Mphahlele, Gildenhuys, & Zamisa, 2021).
Cross-Coupling Chemical Reactions
This compound has been utilized in nickel-catalyzed cross-coupling reactions of aryl halides with alkyl halides. This demonstrates its utility in complex chemical synthesis processes, providing pathways to create novel compounds (Everson, George, Weix, Buergler, & Wood, 2014).
Antibacterial and Lipoxygenase Inhibition Studies
N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, structurally related to this compound, were synthesized and evaluated for their antibacterial potential and lipoxygenase inhibitory activities. This research contributes to the development of potential therapeutic agents for inflammatory ailments and bacterial infections (Abbasi et al., 2017).
Mechanism of Action
Target of Action
N-(4-Bromophenyl)-4-methylbenzenesulfonamide is a novel compound that has been synthesized and studied for its antimicrobial action . The primary targets of this compound are bacterial and fungal strains . The compound has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Mode of Action
It is known that the compound interacts with its targets, leading to an antimicrobial effect . The lipophilic character of the compounds, expressed by the clogP value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Biochemical Pathways
It is known that the compound belongs to n-acyl-α-amino acids, 4h-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes
Pharmacokinetics
The lipophilic character of the compound, which is suggested by the clogp value, may influence its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of growth in certain bacterial and fungal strains . This antimicrobial action makes it a promising candidate for the development of novel antimicrobial agents, particularly against Gram-positive pathogens .
Safety and Hazards
Properties
IUPAC Name |
N-(4-bromophenyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBFVUXANOZLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954509 | |
Record name | N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50954509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32857-48-0 | |
Record name | p-Toluenesulfonanilide, 4'-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032857480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC105627 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50954509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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